molecular formula C15H22N2O2S B15115580 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine

1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine

Cat. No.: B15115580
M. Wt: 294.4 g/mol
InChI Key: JYGOCGNKBBBNJG-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a cyclopropanesulfonyl group and a 1-phenylethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine typically involves the following steps:

    Phenylethylation: The 1-phenylethyl group can be introduced by reacting the intermediate product with 1-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides can replace the existing groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic effects, including antimicrobial and anticancer properties.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Benzyl)piperazine: Known for its stimulant effects and use in recreational drugs.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic properties.

    1-(2-Pyridyl)piperazine: Used as a ligand in coordination chemistry and studied for its biological activity.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(1-phenylethyl)piperazine

InChI

InChI=1S/C15H22N2O2S/c1-13(14-5-3-2-4-6-14)16-9-11-17(12-10-16)20(18,19)15-7-8-15/h2-6,13,15H,7-12H2,1H3

InChI Key

JYGOCGNKBBBNJG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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